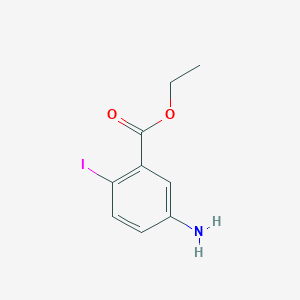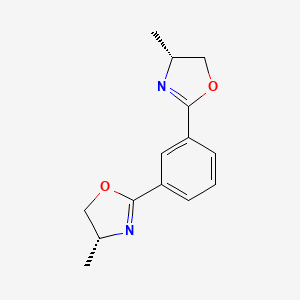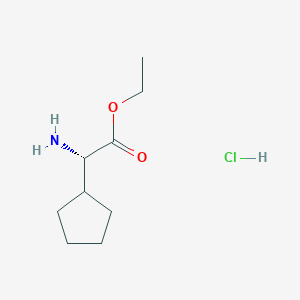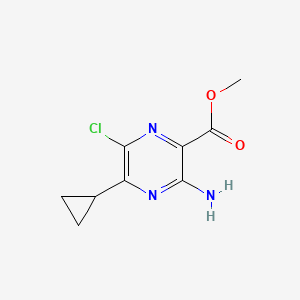![molecular formula C7H5IN2 B13657344 7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
7-Iodoimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as materials science, pharmaceuticals, and optoelectronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the I2-mediated sp3 C–H amination, which employs molecular iodine from 2-pyridyl ketones and alkylamines. This reaction, in the presence of sodium acetate, produces imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the I2-mediated sp3 C–H amination reaction suggests its potential for industrial applications due to its operational simplicity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
7-Iodoimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom at the 7th position enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes by forming stable complexes, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug development.
Imidazo[4,5-b]pyridine: Used in the synthesis of various biologically active compounds.
7-Fluoro-imidazo[1,2-a]pyridine: Holds promise for pharmaceutical synthesis, especially in treating diseases like cancer.
Uniqueness: This unique feature allows for the synthesis of a wide range of functionalized derivatives and expands its utility in various fields .
Eigenschaften
Molekularformel |
C7H5IN2 |
|---|---|
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
7-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H |
InChI-Schlüssel |
MHDJYMYYHAHHPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC=C2C=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)





